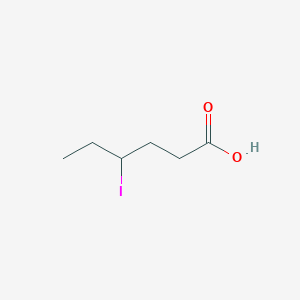
1-Hydroxypropan-2-yl (2-methylpropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxypropan-2-yl (2-methylpropyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is known for its unique structure, which includes a hydroxy group and a carbamate moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxypropan-2-yl (2-methylpropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 1-hydroxypropan-2-ylamine with 2-methylpropyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the synthesis. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxypropan-2-yl (2-methylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbamate moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, reflux.
Substitution: Nucleophiles like alkyl halides, base (e.g., sodium hydride), organic solvent (e.g., tetrahydrofuran).
Major Products Formed:
Oxidation: 1-Oxo-propan-2-yl (2-methylpropyl)carbamate.
Reduction: 1-Aminopropan-2-yl (2-methylpropyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Hydroxypropan-2-yl (2-methylpropyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.
Medicine: It serves as a building block for the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-hydroxypropan-2-yl (2-methylpropyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the carbamate moiety can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1-Hydroxypropan-2-yl (2-methylpropyl)carbamate can be compared with other similar compounds, such as:
N-(tert-Butoxycarbonyl)ethanolamine: This compound also contains a carbamate moiety and a hydroxy group, but it has a different alkyl substituent.
tert-Butyl (1-hydroxypropan-2-yl)carbamate: Similar in structure but with a tert-butyl group instead of a 2-methylpropyl group.
Uniqueness: The unique combination of a hydroxy group and a 2-methylpropyl carbamate moiety in this compound provides distinct reactivity and properties, making it valuable in various synthetic and research applications.
Propiedades
Número CAS |
62789-02-0 |
|---|---|
Fórmula molecular |
C8H17NO3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
1-hydroxypropan-2-yl N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-6(2)4-9-8(11)12-7(3)5-10/h6-7,10H,4-5H2,1-3H3,(H,9,11) |
Clave InChI |
XIHUFODBYJRAJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)OC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


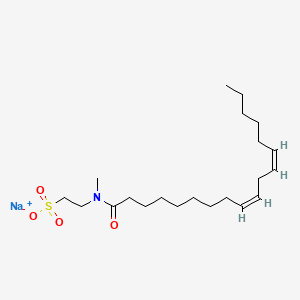
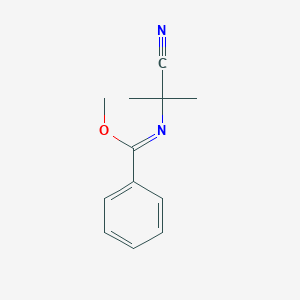

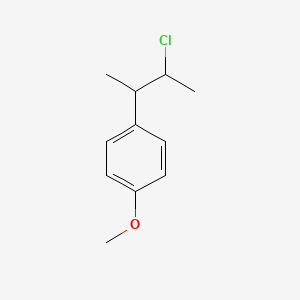
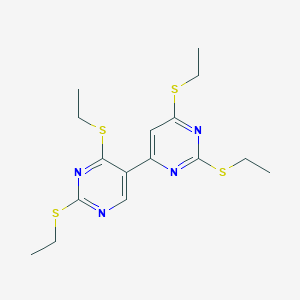
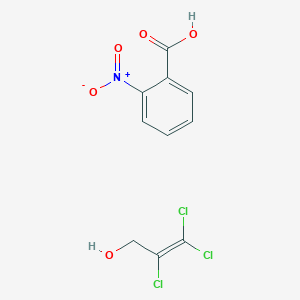
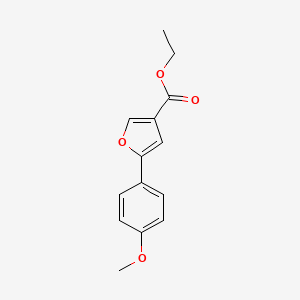
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)

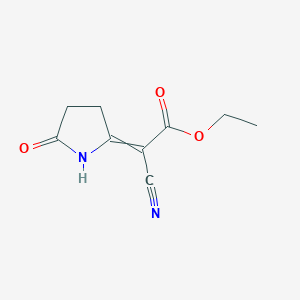
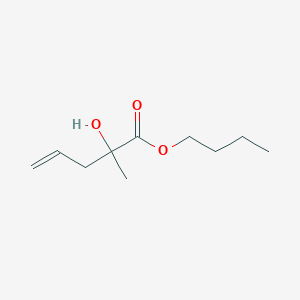

![N-[6-(benzylamino)-6-oxohexyl]acrylamide](/img/structure/B14513400.png)
